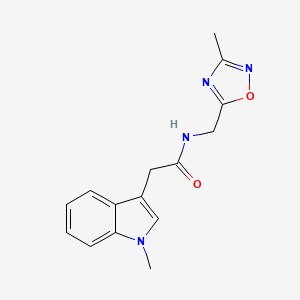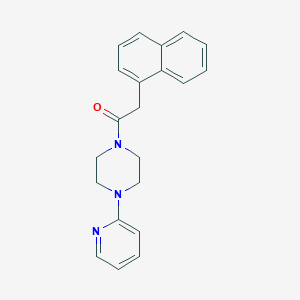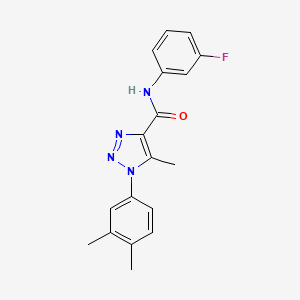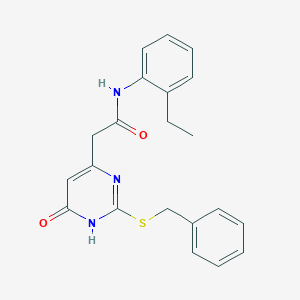
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a chemical compound with potential applications in scientific research. It is a small molecule that has been synthesized using various methods and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Research indicates that compounds related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide exhibit significant anti-inflammatory properties. For instance, a study found that certain substituted 1,3,4-oxadiazoles, which are chemically related, demonstrated anti-inflammatory activity comparable to indomethacin, a standard reference drug, in the Carrageenan-induced edema test in rat paws (Nargund, Reddy, & Hariprasad, 1994).
Synthon for Protecting Monosubstituted Acetamidines
The 3-methyl-1,2,4-oxadiazol-5-one moiety, a key component of the compound, has been utilized as a versatile protecting group in various synthetic sequences. This demonstrates its stability under non-aqueous conditions and its ability to be involved in different synthetic reactions like alkylation, Michael addition, and Mitsunobu reactions (Moormann et al., 2004).
Inhibition of Collapsin Response Mediator Protein 1
A study investigating a series of compounds, including those related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide, found potential inhibitory effects against Collapsin response mediator protein 1 (CRMP 1), suggesting potential application in the treatment of small lung cancer (Panchal, Rajput, & Patel, 2020).
Antimicrobial Properties
Compounds structurally similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide have been synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains, showing significant effects in some instances (Marri et al., 2018).
Structural and Spectral Analysis
There has been a focus on studying the structural and spectral properties of 1,3,4-oxadiazole derivatives, including NMR studies. These studies provide insights into the chemical structure and potential applications of such compounds in various fields (Li Ying-jun, 2012).
Use in Energetic Materials
Certain 1,2,4-oxadiazole compounds, closely related to the target compound, have been synthesized and characterized for use as insensitive energetic materials, indicating their potential in applications requiring high-energy compounds (Yu et al., 2017).
Application in Organic Synthesis and Biological Evaluation
Further research in this area includes the synthesis of novel 1,3,4-oxadiazole derivatives with various functional groups, including those related to the compound of interest. These derivatives have been explored for their antimicrobial, anti-inflammatory, and enzyme inhibition properties (Various authors, 2013-2023).
Antioxidant and Anti-Diabetic Potential
Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antioxidant and anti-diabetic potential, highlighting their potential use in medical applications (Various authors, 2018-2020).
Luminescence Properties and Rare Earth Complexes
1,3,4-Oxadiazole acetamide derivatives, including those similar to the compound , have been synthesized and analyzed for their luminescence properties, indicating potential applications in the field of material sciences (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-17-15(21-18-10)8-16-14(20)7-11-9-19(2)13-6-4-3-5-12(11)13/h3-6,9H,7-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFAQTQLBXEXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B2777256.png)
![4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2777257.png)

![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)
![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)

![2-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2777264.png)
![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)
![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2777268.png)


